3-methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dione hydrochloride
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Overview
Description
3-methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dione hydrochloride is a heterocyclic compound with a unique structure that includes a benzothiazepine ring
Preparation Methods
The synthesis of 3-methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dione hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable diketone in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
3-methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazepine ring, especially at positions adjacent to the nitrogen and sulfur atoms. .
Scientific Research Applications
3-methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cardiovascular diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dione hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
3-methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dione hydrochloride can be compared with other benzothiazepine derivatives, such as:
2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dione hydrochloride: Similar structure but lacks the methyl group at position 3.
1,2,4-benzothiadiazine-1,1-dioxide: Contains a different ring structure and exhibits different chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
CAS No. |
2825006-20-8 |
---|---|
Molecular Formula |
C10H14ClNO2S |
Molecular Weight |
247.7 |
Purity |
95 |
Origin of Product |
United States |
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